molecular formula C35H68O2 B1180115 R: OH CAS No. 128092-73-9

R: OH

Cat. No.: B1180115
CAS No.: 128092-73-9
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Description

The compound "R: OH" represents the foundational class of organic compounds known as alcohols, characterized by the presence of one or more hydroxyl (-OH) functional groups attached to a saturated carbon atom . These compounds are indispensable in both academic and industrial research due to their versatile reactivity and role as key building blocks in synthetic chemistry . The hydroxyl group is a polar moiety, which confers the ability to form hydrogen bonds. This significantly influences the physical properties of alcohols, leading to higher boiling points and greater solubility in water compared to hydrocarbons of similar molecular weight . In the research setting, alcohols are valued for their diverse reactivity. They can be oxidized to form carbonyl compounds; primary alcohols yield aldehydes and carboxylic acids, while secondary alcohols are oxidized to ketones . They readily undergo dehydration to form alkenes and participate in substitution reactions to create halides, esters, and ethers . Furthermore, alcohols can act as weak acids or serve as nucleophiles in various reaction mechanisms . These reactions make alcohols crucial intermediates in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science . Their polar nature also makes many lower alcohols excellent solvents for a wide range of organic and inorganic substances . This product, "this compound", is supplied as a general reference to this critical class of compounds. Specific properties and applications depend on the identity of the "R" group, which can be alkyl or aryl. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

128092-73-9

Molecular Formula

C35H68O2

Synonyms

R: OH

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Hydroxyl groups are integral to the structure and function of many pharmaceutical compounds. Their presence can significantly influence the pharmacokinetics and pharmacodynamics of drugs.

  • Drug Solubility : The hydroxyl group increases the solubility of compounds in water due to its polar nature. This property is crucial for drug formulation and delivery systems.
  • Reactivity : Hydroxyl groups can participate in various chemical reactions, including oxidation and esterification, making them versatile in drug synthesis.

Case Study: Ibuprofen

Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), contains a hydroxyl group that contributes to its anti-inflammatory properties. The presence of this functional group enhances its solubility and bioavailability, allowing for effective pain relief.

Biochemical Applications

In biochemistry, hydroxyl groups play essential roles in metabolic processes and cellular functions.

  • Enzyme Activity : Many enzymes require hydroxyl-containing substrates for their catalytic activity. The hydroxyl group can act as a nucleophile in biochemical reactions.
  • Hydrogen Bonding : Hydroxyl groups facilitate hydrogen bonding, which is critical for the structure and stability of biomolecules like proteins and nucleic acids.

Case Study: Glucose Metabolism

Glucose, a primary energy source for cells, contains multiple hydroxyl groups. These groups are vital for its reactivity and interactions with enzymes during glycolysis and other metabolic pathways.

Environmental Applications

Hydroxyl groups are significant in environmental chemistry, particularly in the degradation of pollutants.

  • Oxidation Reactions : Hydroxyl radicals (- OH) are powerful oxidizing agents that can break down organic pollutants in water and air.
  • Bioremediation : Compounds containing hydroxyl groups are often used in bioremediation processes to enhance microbial degradation of contaminants.

Case Study: Degradation of Phenolic Compounds

Phenolic compounds, commonly found in industrial waste, can be effectively degraded by microorganisms that utilize hydroxyl groups as part of their metabolic pathways. This process aids in reducing environmental toxicity.

Industrial Applications

The versatility of hydroxyl groups extends to various industrial applications, including:

  • Solvents : Alcohols containing hydroxyl groups (e.g., ethanol) are widely used as solvents due to their ability to dissolve both polar and nonpolar substances.
  • Plasticizers : Hydroxyl-containing compounds are used as plasticizers in the production of flexible plastics.

Case Study: Ethylene Glycol

Ethylene glycol is utilized as an antifreeze agent and a precursor for producing polyester fibers. Its hydroxyl groups enhance its ability to interact with water and other solvents, making it valuable in industrial applications.

Summary Table of Applications

Application AreaExamples/Case StudiesKey Benefits
PharmaceuticalsIbuprofenIncreased solubility and bioavailability
BiochemistryGlucoseEssential for enzyme activity
Environmental ScienceDegradation of phenolic compoundsEffective pollutant breakdown
Industrial ProcessesEthylene glycolVersatile solvent and plasticizer

Comparison with Similar Compounds

Comparison with Other Alcohols

Phenol (Ar–OH) vs. Aliphatic Alcohols (R–OH)

  • Thermal Stability : In polyimides, hydroxyl-containing polymers (PI-6F-OH) demonstrated lower thermal stability compared to acetate-modified analogs (PI-6F-Ac), which underwent benzoxazole rearrangement at lower temperatures (300°C vs. 250°C) .

Table 1: Physicochemical Properties of Selected Alcohols

Compound Boiling Point (°C) log P (Octanol-Water) Catalytic CL Activity
Methanol (R=CH₃) 64.7 -0.74 Low
Hexanol (R=C₆H₁₃) 157 2.03 High (R=0.95)
Phenol (Ar–OH) 181.7 1.46 None

Data derived from QSPR models and experimental assays

Comparison with Thiols (R–SH) and Selenols (R–SeH)

Benzyl Alcohol (R–OH) vs. Benzyl Thiocyanate (R–SCN) and Selenocyanate (R–SeCN)

  • Superoxide Generation : Benzyl alcohol showed lower catalytic activity in superoxide generation compared to sulfur/selenium analogs, likely due to reduced nucleophilicity of –OH compared to –S/–Se .
  • Reactivity : Thiols exhibit higher acidity (pKa ~10) than alcohols (pKa ~16–19), enabling faster nucleophilic substitution reactions.

Comparison with Boronic Acids (R–B(OH)₂)

Thermodynamic Stability

  • Heat of Formation : At the G4 level, boronic acids (e.g., H–B(OH)₂) exhibit higher heats of formation (+23.5 kcal/mol) compared to alcohols, indicating greater thermodynamic instability .
  • Computational Challenges : B3LYP functional underestimates stability in boron compounds, necessitating higher-level methods like G4 or W1U .

Table 2: Thermodynamic Data for Boron Compounds vs. Alcohols

Compound ΔHf (kcal/mol, G4) Bond Dissociation Energy (B–O, kcal/mol)
H–B(OH)₂ +23.5 119.3
CH₃–B(OH)₂ +15.8 121.7
Methanol (CH₃OH) -57.0 91.0 (O–H)

Data from computational studies

Comparison with Carboxylic Acids (R–COOH)

Hydrolysis Reactions

  • Mechanism : Carboxylic esters (R–COOR’) hydrolyze to R–COOH and R’–OH, whereas alcohol dehydration produces alkenes. The presence of –OH in both classes enables hydrogen bonding, but carboxylic acids are more acidic (pKa ~5 vs. ~16 for alcohols) .

Pharmacological Comparison: Antihypertensive Agents

Compound Efficacy :

  • R=OH Derivatives: Compounds with R=OH and R₁=CH₃ (e.g., α-methyl-DOPA analogs) showed prolonged antihypertensive action at lower dosages (0.1–5 g/day) compared to non-hydroxylated analogs .
  • Bioavailability : Hydroxyl groups enhance solubility but may reduce membrane permeability, requiring structural optimization for oral administration .

Reactivity in Environmental and Atmospheric Chemistry

Aqueous OH Radical Oxidation

  • Rate Constants : Erythritol (kOH = 2.5×10⁹ M⁻¹s⁻¹) reacts faster than methyltetrols (MT, kOH = 1.14×10⁹ M⁻¹s⁻¹) due to primary vs. secondary H-abstraction sites. Methylene diesters (MDE) with double bonds showed higher reactivity (kOH = 2.9×10⁹ M⁻¹s⁻¹) via OH addition .

Table 3: Second-Order Rate Constants (kOH) for Aqueous Oxidation

Compound Structure kOH (M⁻¹s⁻¹)
Erythritol R–(CHOH)₄–R 2.5×10⁹
MT R–(CHOH)₂–CH₃ 1.14×10⁹
MDE R–CH₂–CH=CH–OH 2.9×10⁹

Data from atmospheric chemistry studies

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